Methyl 2-cyanoacetimidate hydrochloride is an organic compound with the molecular formula C4H7ClN2O and a molecular weight of approximately 134.56 g/mol. It is classified as a hydrochloride salt of methyl 2-cyanoacetimidate, which features a cyano group and an imidate functional group. This compound is typically encountered as a white to off-white crystalline powder and is soluble in water and various organic solvents. Its structure includes a cyano group (–C≡N) attached to an acetamidate moiety, making it a versatile intermediate in organic synthesis .
These reactions highlight its utility as a building block in synthetic organic chemistry .
Research indicates that methyl 2-cyanoacetimidate hydrochloride exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals. The presence of the cyano group is often associated with increased reactivity and biological activity, making this compound a candidate for further investigation in drug development .
Methyl 2-cyanoacetimidate hydrochloride can be synthesized through several methods:
These synthetic routes emphasize the compound's versatility in organic synthesis .
Methyl 2-cyanoacetimidate hydrochloride has several applications, particularly in:
Interaction studies involving methyl 2-cyanoacetimidate hydrochloride focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Additionally, investigations into its interactions with biological targets may provide insights into its potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with methyl 2-cyanoacetimidate hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl cyanoacetate | C4H5NO2 | Contains a cyano group and an ester functional group. |
| Methyl 2-cyanoethanecarboximidate hydrochloride | C4H7ClN2O | Similar imidate structure but differs in side chains. |
| Ethyl cyanoacetimidate | C5H8N2O | Similar functionality but features an ethyl group instead of a methyl group. |
Methyl 2-cyanoacetimidate hydrochloride is unique due to its specific combination of functional groups that allow for distinct reactivity patterns compared to these similar compounds. Its ability to participate in diverse
Methyl 2-cyanoacetimidate hydrochloride, also referred to as methyl N-cyanoethanimidate hydrochloride, has the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol. Its structure combines a cyanoimidate functional group with a hydrochloride salt, as depicted in its SMILES notation: CC(=NC#N)OC.Cl. The compound’s IUPAC name is methyl N-cyanoethanimidate hydrochloride, reflecting its ethanimidic acid backbone substituted with a cyano group and methyl ester.
The 2D structure features a central carbon bonded to a methyl group, an imidate nitrogen connected to a cyano group, and an oxygen-linked methyl ester, with the hydrochloride counterion stabilizing the molecule. Computational models and crystallographic data further confirm its planar geometry, critical for reactivity in condensation reactions.